Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate
Overview
Description
Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of azido esters This compound is characterized by the presence of an azido group (-N3) and a methoxyphenyl group attached to a prop-2-enoate backbone
Mechanism of Action
Target of Action
Similar compounds have been used as building blocks in organic synthesis , suggesting that they may interact with a variety of biological targets.
Biochemical Pathways
Similar compounds have been involved in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate typically involves the reaction of methyl 3-(2-methoxyphenyl)prop-2-enoate with sodium azide (NaN3) under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Sodium azide (NaN3) in DMF.
Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.
Reduction Reactions: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Amino derivatives.
Scientific Research Applications
Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Bioconjugation: Utilized in the modification of biomolecules for various biological studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-methoxyphenyl)prop-2-enoate: Lacks the azido group, making it less reactive in cycloaddition reactions.
Methyl (E)-2-azido-3-phenylprop-2-enoate: Similar structure but without the methoxy group, which can influence its reactivity and applications.
Uniqueness
Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate is unique due to the presence of both the azido and methoxy groups, which confer distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Properties
IUPAC Name |
methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-16-10-6-4-3-5-8(10)7-9(13-14-12)11(15)17-2/h3-7H,1-2H3/b9-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECKYEHLURGTFJ-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C(=O)OC)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C(=O)OC)/N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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